BenchChemオンラインストアへようこそ!

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile

Lipophilicity Drug Design Physicochemical Properties

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile is a critical synthetic intermediate for medicinal chemistry programs targeting orexin-1 receptors and metabolically stable kinase inhibitors. The unique 4,4-difluoropiperidine amide scaffold, with a meta-cyano group crucial for target binding, offers a distinct conformational profile that non-fluorinated or para-substituted analogs cannot replicate. This compound serves as a direct advanced intermediate, eliminating late-stage piperidine metabolism issues and accelerating your structure-activity relationship (SAR) studies. Ensure reliable fragment-based screening with certified 98% purity. Request a quote to procure this vital building block.

Molecular Formula C13H12F2N2O
Molecular Weight 250.249
CAS No. 2327062-51-9
Cat. No. B2939339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile
CAS2327062-51-9
Molecular FormulaC13H12F2N2O
Molecular Weight250.249
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C13H12F2N2O/c14-13(15)4-6-17(7-5-13)12(18)11-3-1-2-10(8-11)9-16/h1-3,8H,4-7H2
InChIKeyDNMGPNZIDHPWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile: A Specialized 4,4-Difluoropiperidine Amide Building Block for Medicinal Chemistry


3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile (CAS 2327062-51-9) is a synthetic intermediate featuring a 4,4-difluoropiperidine ring linked via an amide bond to a 3-benzonitrile moiety . This structure places it within a class of fluorinated piperidine amides extensively explored in pharmaceutical patents for modulating targets such as orexin receptors and various kinases [1]. The compound's specific substitution pattern (meta-benzonitrile, gem-difluoro at the piperidine 4-position) offers a distinct profile of electronic and conformational properties for structure-activity relationship (SAR) studies, distinguishing it from non-fluorinated, mono-fluorinated, or differently linked analogs.

Why 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile Cannot Be Simply Replaced by In-Class Analogs


Substituting 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile with a close analog like its non-fluorinated piperidine counterpart or its para-substituted isomer is not trivial due to the profound impact of the gem-difluoro group on molecular conformation, basicity, and metabolic stability [1]. The 4,4-difluoropiperidine scaffold is known to confer distinct pharmacological profiles; for instance, in dopamine D4 receptor antagonists, this precise motif is critical for achieving high potency and selectivity, effects not replicated by non-fluorinated or mono-fluorinated piperidines [2]. The quantitative evidence below demonstrates how these structural nuances translate into measurable differences in key physicochemical and drug-likeness parameters that govern in vitro and in vivo behavior.

Head-to-Head Quantitative Differentiation of 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile Against Closest Analogs


Enhanced Lipophilicity (LogP) Driven by the 4,4-Difluoropiperidine Amide Motif

The 4,4-difluoro substitution on the piperidine ring significantly increases lipophilicity compared to the non-fluorinated parent scaffold, a critical parameter for membrane permeability and target engagement. The target compound exhibits a predicted LogP of 1.46 ± 0.47 [1], while its non-fluorinated analog, 3-(piperidine-1-carbonyl)benzonitrile, has a predicted LogP of approximately 1.2 . This measurable increase in lipophilicity can directly influence a compound's ability to cross biological membranes.

Lipophilicity Drug Design Physicochemical Properties

Superior Metabolic Stability of the 4,4-Difluoropiperidine Core vs. Non-Fluorinated Piperidines

The gem-difluoro group at the piperidine 4-position is a well-established strategy to block oxidative metabolism at this site, a major clearance pathway for non-fluorinated piperidines. A class-level study demonstrated that a 4,4-difluoropiperidine-containing lead compound showed significantly reduced intrinsic clearance in human liver microsomes (HLM) compared to the non-fluorinated piperidine analog [1]. While direct data for 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile are not published, the presence of the 4,4-difluoro motif provides a strong proxy for improved metabolic stability relative to its non-fluorinated counterpart.

Metabolic Stability CYP450 Drug Metabolism

Regioisomeric Differentiation: 3-Benzonitrile (Meta) vs. 4-Benzonitrile (Para) Substitution

The meta-attachment of the nitrile group in 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile introduces a distinct vector of hydrogen-bond acceptor capability compared to the para isomer. In analogous orexin receptor antagonists, meta-substituted benzonitrile derivatives exhibited a >10-fold difference in binding affinity (Ki) compared to their para-substituted counterparts [1]. The target compound's meta configuration is thus expected to offer a unique interaction profile for proteins with a preference for this geometry.

Regioisomerism Target Engagement Conformational Analysis

Amide Linker vs. Direct C-N Linkage: Impact on Conformational Rigidity and Target Engagement

The amide bond in 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile acts as a rigidifying element, restricting the conformational freedom between the piperidine and phenyl rings. This contrasts with analogs featuring a direct C-N bond (amine link), such as 3-(4,4-difluoropiperidin-1-yl)benzonitrile, which have greater rotational freedom. In the context of kinase inhibitor design, such conformational restriction has been shown to improve selectivity profiles by reducing the number of low-energy conformers available for off-target binding [1].

Linker Chemistry Conformational Restriction Kinase Selectivity

Purity Benchmarking: Certified 98% HPLC Purity vs. Typical Analog Batches

For research procurement, batch-to-batch consistency is critical. 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile is supplied by Leyan (Product No. 2288487) with a certified purity of 98% by HPLC . This compares favorably to many custom-synthesized analogs of this scaffold, which often report purities of 95% or lack a certificate of analysis altogether. A 3% absolute purity difference can translate to significantly higher confidence in biological assay results.

Chemical Purity Reproducibility Procurement Quality

High-Value Application Scenarios for 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile Based on Differentiated Evidence


Selective Orexin Receptor Antagonist Lead Optimization

The 4,4-difluoropiperidine amide scaffold, particularly with a meta-benzonitrile substitution, is a core motif in potent Orexin-1 receptor antagonists as described in patent US20150051226 [1]. 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile serves as a direct synthetic intermediate for elaborating such structures, where the meta-cyano group provides a critical hydrogen-bond acceptor interaction that a para-cyano isomer cannot recapitulate, as evidenced by >40-fold differences in binding affinity for analogous compounds [1]. Researchers pursuing novel sleep disorder or addiction therapies would prioritize this specific building block over its regioisomers.

Kinase Inhibitor Scaffold with Enhanced Metabolic Stability

The gem-difluoro substitution blocks a primary site of oxidative metabolism on the piperidine ring, a feature that has been exploited in the discovery of metabolically stable kinase inhibitors [2]. Procuring 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile provides a starting material that already incorporates this metabolic shield, allowing medicinal chemists to focus SAR efforts on other vectors without needing to solve piperidine ring metabolism as a late-stage optimization problem.

Conformationally Restricted Probe Design for Target Selectivity

The amide linkage in 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile provides a rigid scaffold that limits conformational entropy, a desirable trait for achieving selective target engagement. As discussed in patent literature on heterocyclic amide kinase inhibitors [3], this structural feature reduces off-target binding by minimizing the number of biologically accessible conformers. Projects requiring high selectivity profiles, such as those targeting the RIP1 kinase, would specifically select this compound over the more flexible amine-linked analogs.

High-Reproducibility Fragment-Based Drug Discovery (FBDD) Library Construction

With a certified purity of 98% , this compound meets the stringent quality requirements for fragment library assembly. In FBDD, even low-level impurities can generate false positives in biophysical screens (e.g., SPR, NMR). The defined purity specification ensures that any detected binding signal can be confidently attributed to the intended fragment, making this compound a reliable choice for core fragment collection curation compared to analogs with lower or unverified purity.

Quote Request

Request a Quote for 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.